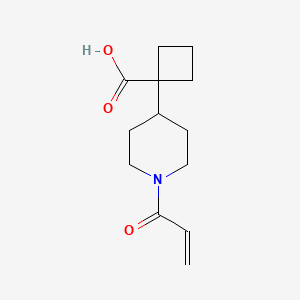

![molecular formula C23H18N2O4S B2569169 N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide CAS No. 1114850-42-8](/img/structure/B2569169.png)

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide, also known as BZPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BZPAA belongs to the class of benzothiazine compounds, which have been studied extensively for their biological activities.

Scientific Research Applications

- Research indicates that 1,2,4-benzothiadiazine-1,1-dioxide derivatives exhibit antimicrobial properties. These compounds have demonstrated effectiveness against various pathogens, making them potential candidates for combating infections .

- The same class of compounds has also been investigated for antiviral activity. Their ability to inhibit viral replication or entry could be valuable in the development of antiviral drugs .

- Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including our compound of interest, have shown antihypertensive effects. These molecules may help regulate blood pressure and manage hypertension .

- Researchers have explored the potential of these derivatives in managing diabetes. Their impact on glucose metabolism and insulin sensitivity warrants further investigation .

- Preliminary studies suggest that 1,2,4-benzothiadiazine-1,1-dioxide derivatives exhibit anticancer properties. These compounds may interfere with cancer cell growth and survival pathways .

- KATP channels play a role in cellular energy balance, and AMPA receptors are involved in synaptic transmission. Some derivatives within this class have been investigated as modulators of these channels and receptors .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Properties

Antidiabetic Effects

Anticancer Activity

Modulation of KATP Channels and AMPA Receptors

properties

IUPAC Name |

N-[4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c1-16(26)24-18-11-13-19(14-12-18)25-15-22(23(27)17-7-3-2-4-8-17)30(28,29)21-10-6-5-9-20(21)25/h2-15H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJDDJGAQIRHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2569087.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2569092.png)

![2-((2-chlorobenzyl)thio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2569094.png)

![Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2569095.png)

![9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2569096.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2569097.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2569107.png)